molecular formula C22H17N3O2S B11650598 N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B11650598
M. Wt: 387.5 g/mol
InChI Key: WGGNTORPJHTUGN-UHFFFAOYSA-N
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Description

N-{[2-(3-Methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a benzamide derivative featuring a benzoxazole core substituted at position 2 with a 3-methylphenyl group and a carbamothioyl (-NHC(S)NH-) linkage to a benzamide moiety. The benzoxazole scaffold is known for its rigidity and electronic properties, making it a common motif in drug design and coordination chemistry . The carbamothioyl group may enable metal coordination, as seen in analogous compounds used as catalysts .

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C22H17N3O2S/c1-14-6-5-9-16(12-14)21-24-18-13-17(10-11-19(18)27-21)23-22(28)25-20(26)15-7-3-2-4-8-15/h2-13H,1H3,(H2,23,25,26,28)

InChI Key

WGGNTORPJHTUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with benzoyl chloride to form N-(3-methylphenyl)benzamide. This intermediate is then reacted with 2-aminobenzoxazole in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These systems allow for the precise control of reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The carbamothioyl group may also play a role in binding to metal ions or other biomolecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized in Table 1.

Table 1: Structural Analogs of the Target Compound

Compound Name Substituent on Benzoxazole Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Methylphenyl ~386 (estimated) Potential metal coordination
N-{[2-(3-Bromo-4-Methoxyphenyl)-...}benzamide 3-Bromo-4-methoxyphenyl 482.35 Research chemical (unconfirmed)
BX71728 3-Fluorophenyl 425.86 Halogenated research derivative
AMTB (N-(3-Aminopropyl)-2-([(3-Methylphenyl)...) [(3-Methylphenyl)methyl]oxy TRPM channel inhibitor
TCB (N-((1H-Tetrazol-5-yl)...)benzamide Tetrazol-5-yl Catalyst support for tetrazole synthesis

Substituent Analysis :

  • Electron-Donating Groups (e.g., 3-Methylphenyl): The methyl group in the target compound likely enhances lipophilicity and may stabilize π-π interactions in biological targets.
  • Halogen Substituents (Br, F) : Bromo and fluoro groups (e.g., in ) increase molecular weight and polarity, which may enhance binding affinity in enzyme inhibitors but reduce membrane permeability.
  • Heterocyclic Modifications : The tetrazole group in TCB introduces additional nitrogen atoms, enabling stronger metal coordination compared to the benzoxazole-carbamothioyl system.

Physicochemical Properties

  • Lipophilicity : Methyl and phenyl groups increase hydrophobicity compared to polar halogenated analogs, which may enhance blood-brain barrier penetration in drug design .
  • Thermal Stability : Benzoxazole cores generally exhibit high thermal stability, advantageous for catalytic applications .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substitution at the benzoxazole 2-position significantly impacts bioactivity. For example, AMTB’s 3-methylphenylmethyloxy group is critical for TRPM8 inhibition , suggesting the target compound’s 3-methylphenyl group may similarly influence target binding.
  • Catalytic Efficiency : TCB’s carbamothioyl group facilitates copper binding, enabling efficient tetrazole synthesis (yields >90%) . The target compound’s benzoxazole ring may sterically hinder metal coordination compared to tetrazole systems.

Biological Activity

N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H17N3O2S
  • Molecular Weight : 385.45 g/mol

The compound features a benzamide core linked to a benzoxazole moiety and a carbamothioyl group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective properties, with some studies indicating it may reduce neuroinflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It might interact with specific receptors in the nervous system, leading to neuroprotective effects.
  • Oxidative Stress Reduction : The compound may possess antioxidant properties that mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in breast cancer cells
NeuroprotectiveReduction in neuroinflammation markers

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound. Flow cytometry analysis revealed significant cell cycle arrest at the G0/G1 phase, suggesting that the compound interferes with cell cycle progression.

Table 2: Anticancer Efficacy Data

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108510
256030
503070

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